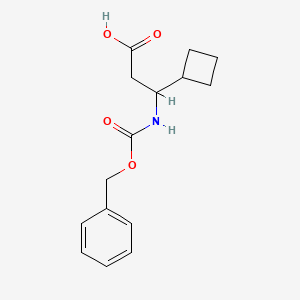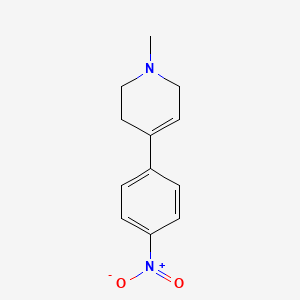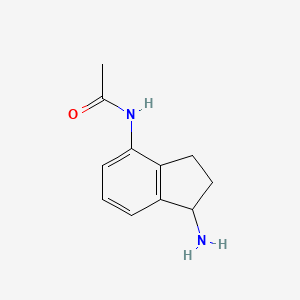![molecular formula C13H16N2S B13154977 Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or dioxane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. The compound may also interfere with the cell membrane integrity, leading to cell lysis . In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of a benzyl group and a dimethyl-thiazole moiety, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H16N2S/c1-10-11(2)16-13(15-10)9-14-8-12-6-4-3-5-7-12/h3-7,14H,8-9H2,1-2H3 |
InChI Key |
YHXBDJXBSMRKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
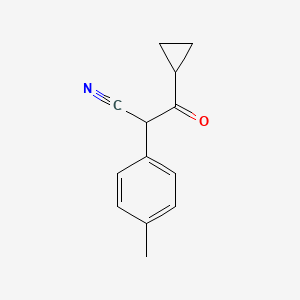
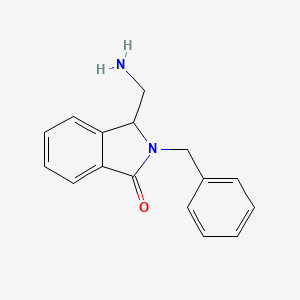

![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
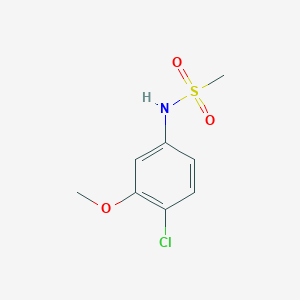
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)
